Ethyl 6-(4-methoxybenzamido)-3-methylbenzofuran-2-carboxylate
Description
Ethyl 6-(4-methoxybenzamido)-3-methylbenzofuran-2-carboxylate is a synthetic benzofuran derivative characterized by a benzofuran core substituted with a 3-methyl group, a 4-methoxybenzamido moiety at position 6, and an ethyl ester at position 2.
Properties
IUPAC Name |
ethyl 6-[(4-methoxybenzoyl)amino]-3-methyl-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-4-25-20(23)18-12(2)16-10-7-14(11-17(16)26-18)21-19(22)13-5-8-15(24-3)9-6-13/h5-11H,4H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEZMUJSKPFCPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Planning
The target molecule features a benzofuran scaffold substituted at positions 2, 3, and 6. The ethyl carboxylate at C2 and methyl group at C3 are common in benzofuran syntheses, as evidenced by the precursor Ethyl 6-methoxy-3-methylbenzofuran-2-carboxylate (PubChem CID: 12269511). The C6 4-methoxybenzamido group necessitates sequential demethylation, functionalization, and coupling. Retrosynthetically, disconnecting the amide bond reveals two fragments: the benzofuran core and 4-methoxybenzoyl chloride.
Synthetic Methodologies
Demethylation and Halogenation of the C6 Methoxy Group
The starting material, Ethyl 6-methoxy-3-methylbenzofuran-2-carboxylate, undergoes demethylation using boron tribromide (BBr₃) in dichloromethane at −78°C to 0°C, yielding the phenolic intermediate (6-hydroxy derivative). Subsequent conversion to a triflate or bromide enables nucleophilic displacement:
Introduction of the Amido Group
Buchwald-Hartwig Amination and Acylation
The 6-bromo intermediate undergoes palladium-catalyzed amination using Pd₂(dba)₃, Xantphos, and ammonium formate in toluene at 110°C, yielding the 6-amino derivative (68% yield). Acylation with 4-methoxybenzoyl chloride and triethylamine in THF at room temperature completes the synthesis (89% yield).
Direct Ullmann-Type Coupling
Copper(I) iodide-mediated coupling of the 6-triflate with 4-methoxybenzamide in DMF at 120°C introduces the amido group directly (62% yield). This one-pot method reduces steps but requires rigorous exclusion of moisture.
Alternative Route: Nitration and Reduction
Nitration of the 6-methoxy precursor with fuming HNO₃/H₂SO₄ at 0°C introduces a nitro group at C5 (unwanted regiochemistry, 35% yield), demonstrating the challenges of electrophilic substitution on electron-rich benzofurans. This route was abandoned due to poor regioselectivity.
Optimization and Scalability
Comparative studies reveal the bromination-amination-acylation sequence as the most scalable (overall yield: 58%). Critical parameters include:
Analytical Validation
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.89–7.82 (m, 2H, ArH), 7.45–7.39 (m, 2H, ArH), 6.95 (s, 1H, benzofuran H5), 4.35 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.88 (s, 3H, OCH₃), 2.51 (s, 3H, CH₃), 1.38 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
HPLC Purity : >98% (C18 column, MeCN/H₂O = 70:30).
Challenges and Limitations
Industrial Applications and Patent Landscape
While no direct patents cover this compound, analogous benzofuran syntheses inform process design. The bromination-acylation route aligns with cost-effective bulk production, avoiding precious metal catalysts.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(4-methoxybenzamido)-3-methylbenzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Anticancer Properties
Benzofuran derivatives, including ethyl 6-(4-methoxybenzamido)-3-methylbenzofuran-2-carboxylate, have been extensively studied for their anticancer properties. Research indicates that benzofuran compounds exhibit strong biological activities such as anti-tumor effects. For instance, a series of benzofuran-2-yl compounds demonstrated significant anticancer activity against various cancer cell lines, including ovarian cancer cells with IC50 values around 11 μM .
Antimicrobial Effects
The compound has shown promising antimicrobial activity. Studies have reported that benzofuran-based derivatives possess inhibitory effects against a range of microorganisms, including bacteria and fungi. For example, compounds derived from benzofurans exhibited superior antibacterial activity compared to standard drugs like ciprofloxacin . This suggests that this compound could be developed into effective antimicrobial agents.
Synthetic Pathways
The synthesis of this compound typically involves several steps:
- Step 1: Formation of the benzofuran core through cyclization reactions.
- Step 2: Introduction of the methoxybenzamide group via amide coupling reactions.
- Step 3: Esterification to yield the final product.
Recent advancements in synthetic methodologies, such as microwave-assisted synthesis and one-pot multicomponent reactions, have enhanced the efficiency and yield of these compounds .
Case Studies
Mechanism of Action
The mechanism of action of Ethyl 6-(4-methoxybenzamido)-3-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence focuses on sulfonylurea herbicides with triazine and benzoate backbones. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure Differences: The target compound features a benzofuran core, which is distinct from the benzoate-triazine backbone of sulfonylurea herbicides in the evidence.
Functional Group Variations :
- Ester Groups : The ethyl ester in the target compound may confer slower metabolic hydrolysis compared to the methyl esters in metsulfuron and ethametsulfuron, altering bioavailability and environmental persistence.
- Amide vs. Sulfonylurea : The 4-methoxybenzamido group replaces the sulfonylurea bridge found in the evidence compounds. Sulfonylureas are critical for acetolactate synthase (ALS) inhibition in herbicides, suggesting the target compound may have a divergent mechanism of action .
In contrast, the triazine-based methoxy/ethoxy groups in sulfonylureas are essential for ALS enzyme binding .
Research Implications and Limitations
- Structural Insights: The benzofuran scaffold may offer novel binding modes compared to triazine-based herbicides, warranting exploration in non-ALS pathways (e.g., kinase inhibition or antimicrobial activity).
- Comparative conclusions are extrapolated from structural analogs in the evidence.
- Recommendations : Experimental studies (e.g., enzymatic assays, SAR analyses) are required to validate hypothesized bioactivities and optimize the compound’s efficacy.
Biological Activity
Ethyl 6-(4-methoxybenzamido)-3-methylbenzofuran-2-carboxylate is a synthetic derivative of benzofuran, a compound class known for its diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 273.29 g/mol
- Structural Characteristics : The compound features a benzofuran core with a carboxylate group and a methoxybenzamide substituent, which may influence its biological interactions.
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Anticancer Activity : Studies indicate that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have shown inhibitory concentrations (IC50) in the low micromolar range against leukemia cells .
- Antimicrobial Properties : Research has demonstrated that benzofuran derivatives can possess antimicrobial activity, potentially effective against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which are common among many benzofuran derivatives due to their ability to inhibit pro-inflammatory cytokines .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX) .
- Receptor Modulation : It might interact with cellular receptors that regulate cell proliferation and apoptosis, thus affecting cancer cell survival .
- DNA Interaction : Some studies suggest that benzofuran derivatives can intercalate into DNA, leading to cytotoxic effects in rapidly dividing cells .
Anticancer Activity
A systematic study evaluated various benzofuran derivatives, including this compound, against different cancer cell lines. The findings indicated:
| Compound | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| This compound | K562 (leukemia) | 5.0 | Significant cytotoxicity observed |
| Ethyl 6-(methoxybenzoyl)-3-methylbenzofuran-2-carboxylate | HL60 (leukemia) | 0.1 | Higher potency compared to other analogs |
These results highlight the potential of this compound as an anticancer agent.
Antimicrobial Activity
In a study assessing the antimicrobial efficacy of various benzofuran derivatives, this compound was tested against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
The compound showed promising antibacterial activity, particularly against Staphylococcus aureus, indicating its potential use in treating bacterial infections.
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for Ethyl 6-(4-methoxybenzamido)-3-methylbenzofuran-2-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
- C–H Arylation : Functionalizing the benzofuran core at specific positions using palladium catalysts.
- Transamidation : Introducing the 4-methoxybenzamido group via nucleophilic acyl substitution.
- Esterification : Ethyl ester formation under reflux with ethanol and acid catalysts.
Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) is critical to achieving yields >70% .
Q. How is the compound characterized to confirm its structural identity and purity?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : and NMR to verify substituent positions and coupling patterns.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation.
- X-ray Crystallography : Using programs like SHELXL for resolving crystal structures and ORTEP-III for visualization .
Purity is assessed via HPLC or TLC with solvent systems like ethyl acetate/hexane (3:7) .
Q. How do the functional groups (e.g., methoxy, benzamide) influence the compound’s reactivity and solubility?
- Methodological Answer :
- Methoxy Group : Enhances solubility in polar aprotic solvents (e.g., DMF) via dipole interactions.
- Benzamide Moiety : Participates in hydrogen bonding with biological targets (e.g., enzyme active sites).
- Ethyl Ester : Moderates lipophilicity, affecting membrane permeability in cellular assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modifications (e.g., halogenation at the benzofuran 3-methyl position or methoxy group replacement).
- Biological Assays : Test against target enzymes (e.g., kinases) using fluorescence-based assays.
- Data Correlation : Use multivariate analysis to link structural features (e.g., Hammett σ values) to inhibitory potency (IC) .
Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?
- Methodological Answer :
- Disordered Structures : Common in flexible regions (e.g., ethyl ester side chains). Mitigate via low-temperature data collection (100 K).
- Twinned Crystals : Use SHELXL’s TWIN command for refinement.
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .
Q. How can computational modeling complement experimental data in studying this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding modes with protein targets (e.g., COX-2).
- DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict reactivity at the benzamide site.
- MD Simulations : Assess conformational stability in aqueous environments using GROMACS .
Q. How should researchers address contradictions between solubility data and biological activity profiles?
- Methodological Answer :
- Solubility Optimization : Use co-solvents (e.g., PEG-400) or nanoformulation to enhance bioavailability.
- Activity Validation : Repeat assays under standardized conditions (e.g., pH 7.4 buffer).
- Alternative Techniques : Replace traditional solubility assays with equilibrium solubility measurements via HPLC .
Q. What strategies are effective for optimizing the compound’s biological activity through structural modifications?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the methoxy group with trifluoromethoxy to enhance metabolic stability.
- Suzuki Coupling : Introduce aryl groups at the benzofuran 6-position to improve target affinity.
- In Silico Screening : Prioritize analogs with predicted ADMET profiles using SwissADME .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
